N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring a pyrrole-ethylamine side chain and a pyridinyloxy substituent on the benzamide core. The pyrrole group may act as a coordinating ligand in metal-catalyzed reactions, similar to N,O-bidentate directing groups observed in related compounds . The pyridinyloxy moiety could influence electronic properties and binding interactions, as seen in analogs with heterocyclic substituents .
Properties
IUPAC Name |
3-pyridin-2-yloxy-N-(2-pyrrol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(20-10-13-21-11-3-4-12-21)15-6-5-7-16(14-15)23-17-8-1-2-9-19-17/h1-9,11-12,14H,10,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPOGVCZDLOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:
Formation of the Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine-2-ol with an appropriate halogenated benzamide under basic conditions to form the pyridin-2-yloxy benzamide intermediate.
Introduction of the Pyrrol-1-yl Ethyl Group: The intermediate is then reacted with 2-bromoethylpyrrole in the presence of a base to introduce the pyrrol-1-yl ethyl group, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrol-1-yl group can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of novel materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It can be used as a probe to study the function of specific proteins and enzymes in biological systems.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrol-1-yl group can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can result in various biological effects, such as changes in neurotransmitter levels or enzyme activity.
Comparison with Similar Compounds
Table 2: Property Comparisons
Key Observations:
- Lipophilicity: The target compound’s pyrrole and pyridinyloxy groups may balance hydrophilicity and lipophilicity, offering better solubility than thiazole derivatives but lower than hydroxy-tert-butyl analogs .
Functional Group Impact on Reactivity and Binding
Biological Activity
N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 307.34 g/mol. The compound features a pyrrole ring, a pyridine moiety, and a benzamide structure, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The pyrrol-1-yl group can mimic natural ligands, allowing the compound to bind effectively to target sites, which may lead to modulation of neurotransmitter levels or enzyme activities.
1. Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. A study highlighted that certain derivatives showed enhanced activity against viral targets, suggesting that structural modifications can improve efficacy .
2. Neuropharmacological Effects
The compound has been investigated for its potential in treating neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for further development in neuropharmacology.
3. Inhibition of Enzymatic Activity
Studies have shown that related benzamide derivatives can inhibit specific enzymes, such as RET kinase, which is involved in cancer progression. This suggests that this compound may also possess anticancer properties through similar mechanisms .
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
A recent study evaluated the antiviral effects of various benzamide derivatives, including those structurally related to this compound. Results indicated that modifications at the C-2 and N-3 positions significantly enhanced binding affinity and biological activity against specific viral strains .
Case Study: Neuropharmacological Applications
Another investigation focused on the neuropharmacological properties of related compounds, demonstrating their ability to modulate neurotransmitter levels in animal models. This underscores the potential application of this compound in treating conditions like depression and anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
